cis-5-Decene

概要

説明

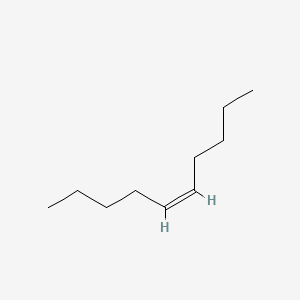

“Cis-5-Decene” is a chemical compound with the molecular formula C10H20 . It is also known by other names such as “(Z)-5-Decene” and "(Z)-dec-5-ene" . The molecular weight of this compound is 140.27 g/mol .

Synthesis Analysis

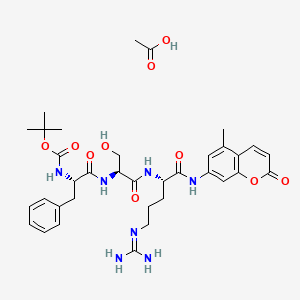

The synthesis of this compound can be achieved through various methods. One such method involves the use of acetylene as the only source of carbon atoms . Another approach involves a silica gel supported Malaprade cleavage of methyl maslinoate followed by a titanium-on-graphite supported McMurry coupling .

Molecular Structure Analysis

The molecular structure of this compound is represented by the SMILES notation "CCCCC=CCCCC" . The InChI key for this compound is "UURSXESKOOOTOV-KTKRTIGZSA-N" . The compound has a total of 10 heavy atoms and its complexity, as computed by Cactvs 3.4.8.18, is 62.1 .

Chemical Reactions Analysis

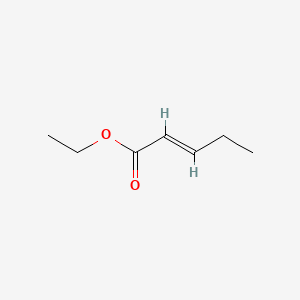

This compound can undergo various chemical reactions. For instance, it can undergo catalytic allylic oxidation to produce a multifunctional chiral building block . This reaction is significant in the production of pharmaceuticals, natural products, fine chemicals, and other functional materials .

Physical And Chemical Properties Analysis

This compound is a colorless liquid with a boiling point of 60°C . It has a molecular weight of 140.27 g/mol . The compound is characterized by a high degree of unsaturation due to the presence of a double bond .

科学的研究の応用

1. Catalysis and Polymerization

cis-5-Decene has been investigated for its potential in catalysis and polymerization processes. Krouse and Schrock (1988) explored the synthesis of various metal-capped ene-ynes, including reactions involving this compound. These compounds were evaluated as catalysts for preparing polydiacetylenes, although instability and insolubility issues were noted, limiting their utility in this context (Krouse & Schrock, 1988).

2. Oxidation Studies

The oxidation behavior of this compound under high pressures and temperatures was studied by Fridlyand et al. (2015). Their experiments revealed that the position of the double bond in long alkenes, like this compound, significantly affects their reactivity. This research aids in understanding the chemical kinetic effects of alkenes, which is crucial for the development of efficient fuels (Fridlyand et al., 2015).

3. Isomerization Reactions

The compound has been used in studies involving isomerization reactions. For instance, Satyanarayana and Periasamy (1987) explored the catalytic isomerization of olefins, including 1-decene, into various isomers using a CoCl2/Ph3P/NaBH4 system (Satyanarayana & Periasamy, 1987).

4. Investigation in Synthesis and Photochemistry

This compound has been used in the synthesis of various compounds and in photochemistry studies. For example, Zadok et al. (1983) studied the reactions of 1-decene adsorbed on silica gel with oxygen atoms produced by microwave discharge, yieldingepoxides and carbonyl compounds at different temperatures. This study contributes to understanding the interactions between unsaturated compounds like this compound and reactive oxygen species (Zadok, Rubinraut, & Mazur, 1983).

5. Biochemical Analysis

This compound has been utilized in biochemical studies as well. Lindstedt et al. (1976) identified various acids, including this compound-1,10-dioic acid, in the urine and serum of a child with congenital lactic acidosis. This research enhances our understanding of metabolic disorders and the role of different biochemical compounds in human physiology (Lindstedt, Norberg, Steen, & Wahl, 1976).

6. Photoresponsive Materials

The use of this compound has extended into the development of photoresponsive materials. Mukhopadhyay, Praveen, and Ajayaghosh (2014) discussed the integration of azobenzene, which undergoes cis-trans isomerization, into metal-organic materials. Such research has significant implications for designing materials that respond to light, potentially useful in various technological applications (Mukhopadhyay, Praveen, & Ajayaghosh, 2014).

作用機序

Target of Action

cis-5-Decene is a chemical compound with the molecular formula C10H20

Biochemical Pathways

It has been found in the urine of rats treated with hypoglycin a, suggesting it might be involved in the metabolism of this compound

Pharmacokinetics

Understanding these properties is crucial for determining the bioavailability of a compound, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

Result of Action

It’s important to note that these effects would typically involve changes in cellular processes or functions as a result of the compound’s interaction with its targets .

Action Environment

Such factors could include temperature, pH, and the presence of other compounds or substances .

Safety and Hazards

Cis-5-Decene is classified as a flammable liquid and vapor, and it may be fatal if swallowed and enters airways . It is advised to avoid breathing its mist, gas, or vapors and to avoid contact with skin and eyes . The use of personal protective equipment and chemical impermeable gloves is recommended when handling this compound .

将来の方向性

The future directions in the study and application of cis-5-Decene could involve exploring more efficient and sustainable methods of synthesis. Additionally, understanding the influence of the double bond position on the oxidation of decene isomers at high pressures and temperatures could open up new avenues for research .

生化学分析

Biochemical Properties

Cis-5-Decene plays a significant role in various biochemical reactions due to its structure and reactivity. In biochemical systems, this compound can interact with enzymes such as cytochrome P450 monooxygenases, which are involved in the oxidation of organic substances. These enzymes facilitate the addition of an oxygen atom to this compound, converting it into more reactive epoxides or alcohols. This interaction is crucial for the metabolism and detoxification of hydrocarbons in biological systems .

Cellular Effects

Moreover, this compound can modulate gene expression by interacting with nuclear receptors that regulate transcription. These interactions can lead to changes in the expression of genes involved in metabolism, detoxification, and cellular stress responses . The compound’s effects on cellular metabolism include alterations in lipid metabolism, potentially impacting energy production and storage.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One primary mechanism involves its interaction with cytochrome P450 enzymes, leading to the formation of reactive metabolites. These metabolites can bind to other biomolecules, causing modifications that alter their function. For example, the epoxidation of this compound can result in the formation of epoxides that interact with DNA, proteins, and lipids, potentially leading to cellular damage or signaling changes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is relatively stable under standard laboratory conditions, but it can undergo oxidation and polymerization when exposed to air and light. These degradation processes can lead to the formation of peroxides and other reactive species that may have different biological effects compared to the parent compound .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At low doses, this compound may have minimal impact on physiological functions. At higher doses, it can induce toxic effects, including liver and kidney damage, due to the accumulation of reactive metabolites. Threshold effects have been observed, where a certain concentration of this compound is required to elicit significant biological responses .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interaction with cytochrome P450 enzymes. These enzymes catalyze the oxidation of this compound, leading to the formation of epoxides and alcohols. These metabolites can further undergo conjugation reactions with glutathione, sulfate, or glucuronic acid, facilitating their excretion from the body .

特性

IUPAC Name |

(Z)-dec-5-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20/c1-3-5-7-9-10-8-6-4-2/h9-10H,3-8H2,1-2H3/b10-9- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UURSXESKOOOTOV-KTKRTIGZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC=CCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC/C=C\CCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20896841 | |

| Record name | Cis-5-Decene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20896841 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

7433-78-5 | |

| Record name | (5Z)-5-Decene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7433-78-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Decene, (Z)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007433785 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cis-5-Decene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20896841 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the significance of cis-5-decene in understanding atmospheric chemistry?

A1: this compound, as a symmetrical alkene, serves as a valuable model compound in studying the reactions of alkenes with atmospheric oxidants like ozone. Research has shown that the gas-phase reaction of ozone with this compound in purified air, with cyclohexane added to scavenge hydroxyl radicals, primarily yields the expected primary carbonyls. The study further identified secondary carbonyls, providing insights into the subsequent reactions of the initially formed biradicals. These findings contribute to a deeper understanding of ozone-alkene reactions in the atmosphere.

Q2: How is this compound used as a model compound in studying ene reactions?

A2: this compound serves as a useful model alkene for investigating ene reactions, particularly those relevant to lipid modifications. Studies exploring the ene additions of various reagents, including azo compounds like 4-phenyl-1,2,4-triazoline-3,5-dione (PTAD) and N-sulfmyl-p-toluenesulfonamide (TosNSO), to this compound, provide valuable spectral data and insights into the regio- and stereochemistry of these reactions. This information is then extrapolated to understand the modification of more complex lipids like jojoba oil and vegetable oils.

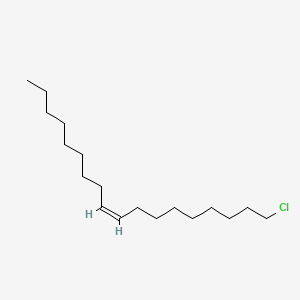

Q3: How does the cis configuration of the double bond in this compound influence its reactivity in olefin metathesis?

A3: The cis configuration in this compound plays a crucial role in achieving high Z-selectivity in olefin metathesis reactions catalyzed by specific molybdenum alkylidene complexes. For instance, the reaction of 1-hexene in the presence of a bulky molybdenum imido alkylidene catalyst yields 95% this compound. This high selectivity is attributed to the catalyst's structure, where the combination of a small imido ligand and a bulky alkoxide ligand forces the substrate's substituents to point in the same direction during each insertion step, favoring the formation of the cis isomer.

Q4: Can you elaborate on the use of this compound in understanding the structural properties of molecules using SERS?

A4: this compound serves as a model for the acyl chains found in lipids like 1,2-oleoyl-glycero-3-phosphocholine when studied using Surface-Enhanced Raman Spectroscopy (SERS). By analyzing the C=C stretching vibrations in the SERS spectra of this compound, researchers can gain valuable information about the orientation and order of lipid molecules within a bilayer. This method, coupled with computational modeling, enables the determination of parameters like the order parameter (SC=C), providing insights into the structural organization of lipid membranes.

Q5: What is the role of this compound in identifying metabolic disorders?

A5: While this compound itself is not directly implicated in metabolic disorders, its dicarboxylic acid derivative, this compound-1,10-dioic acid, was identified in unusually high concentrations in the urine of an infant with congenital lactic acidosis. The presence of this and other unusual dicarboxylic acids, likely a result of impaired beta-oxidation of fatty acids, served as a critical clue in diagnosing the metabolic condition. This case highlights the significance of identifying unusual metabolites like this compound derivatives in diagnosing metabolic disorders.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[(2E,5E)-3,7-dimethylocta-2,5,7-trienoxy]furo[3,2-g]chromen-7-one](/img/structure/B1353175.png)

![6,7-dihydroxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B1353176.png)

![[3-(2-Methoxy-phenoxy)-propyl]-methyl-amine](/img/structure/B1353201.png)

![3-ethyl-1H-imidazo[4,5-b]pyridin-2-one](/img/structure/B1353210.png)